![molecular formula C5H13ClN2O2S B13475579 rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride](/img/structure/B13475579.png)
rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a cyclobutyl ring and a methanesulfonamide group. This compound is of interest due to its potential biological activities and its utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the amino group: Amination reactions are used to introduce the amino group onto the cyclobutyl ring.
Attachment of the methanesulfonamide group: This step involves the reaction of the intermediate with methanesulfonyl chloride under basic conditions.
Formation of the hydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiolates.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored based on its biological activities.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- rac-[(1R,2S)-2-aminocyclobutyl]methanol hydrochloride
- rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride
Uniqueness
rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride is unique due to its specific cyclobutyl ring structure and the presence of both an amino group and a methanesulfonamide group. This combination of features may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C5H13ClN2O2S |
|---|---|
Peso molecular |
200.69 g/mol |
Nombre IUPAC |
[(1R,2R)-2-aminocyclobutyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-5-2-1-4(5)3-10(7,8)9;/h4-5H,1-3,6H2,(H2,7,8,9);1H/t4-,5+;/m0./s1 |
Clave InChI |
WQISKMGBOYWWAD-UYXJWNHNSA-N |
SMILES isomérico |
C1C[C@H]([C@@H]1CS(=O)(=O)N)N.Cl |
SMILES canónico |
C1CC(C1CS(=O)(=O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


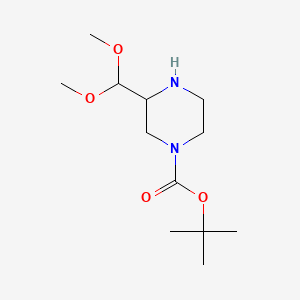
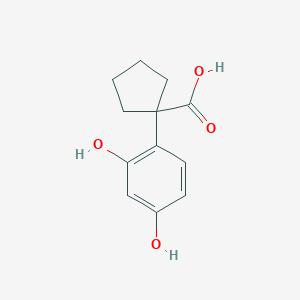

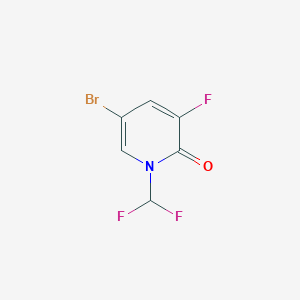
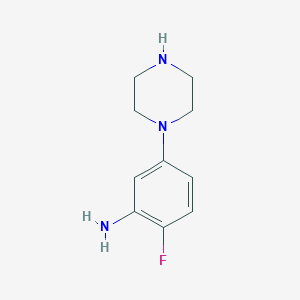

![tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers](/img/structure/B13475533.png)
methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)
![Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)

amine hydrochloride](/img/structure/B13475559.png)
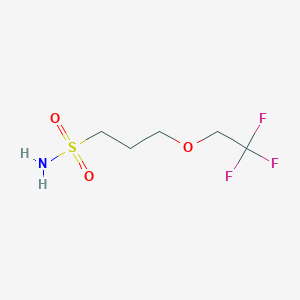
![1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13475567.png)
![2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid](/img/structure/B13475572.png)
